

The Pivotal Role of Myristic Acid in Mammalian Cellular Function: A Technical Guide

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Myristic acid, a 14-carbon saturated fatty acid, plays a critical and multifaceted role in mammalian biology. Beyond its function as a metabolic fuel, its most significant contribution lies in the post-translational modification of proteins, a process known as N-myristoylation. This covalent attachment of a myristoyl group to the N-terminal glycine of a wide array of proteins is indispensable for their proper function, localization, and interaction with other cellular components. This in-depth technical guide provides a comprehensive overview of the biological functions of myristic acid in mammals, with a focus on protein myristoylation, its role in signaling pathways, and its implications for drug development.

The Biochemistry of Protein N-Myristoylation

Protein N-myristoylation is a crucial lipid modification that occurs co-translationally on nascent polypeptide chains and, in some cases, post-translationally following proteolytic cleavage.^[1] This process is catalyzed by the enzyme N-myristoyltransferase (NMT), which transfers myristic acid from myristoyl-Coenzyme A (myristoyl-CoA) to the N-terminal glycine residue of target proteins.^[2] In mammals, two such enzymes, NMT1 and NMT2, have been identified and share approximately 77% peptide sequence identity.^[2] While they have overlapping substrate specificities, they are not functionally redundant and exhibit distinct physiological roles.^[2]

The recognition sequence for NMTs is generally a consensus motif at the N-terminus of the substrate protein, most commonly Met-Gly-X-X-X-Ser/Thr, where the initiator methionine is

cleaved prior to myristoylation.^[3] However, variations to this sequence exist, and other factors contribute to substrate recognition.

Quantitative Data on N-Myristoylation

Understanding the kinetics and cellular concentrations of the components involved in N-myristoylation is crucial for appreciating its regulation and impact.

Parameter	Organism/System	Value	Reference
N-Myristoyltransferase 1 (NMT1) Kinetics			
K _m for myristoyl-CoA	Murine	14 ± 2 μM	[4]
K _m for Lck-FLAG peptide	Murine	26 ± 5 μM	[4]
N-Myristoyltransferase 2 (NMT2) Kinetics			
K _m for myristoyl-CoA	Murine	9 ± 3 μM	[4]
K _m for Lck-FLAG peptide	Murine	17 ± 2 μM	[4]
Myristoyl-CoA Cellular Concentration			
Estimated Concentration	Animal Cells	~5 nM	
Yeast NMT1 Kinetic Parameters			
Chemical Transformation Rate	<i>S. cerevisiae</i>	13.8 ± 0.6 s ⁻¹	[1] [5]
Steady-State Rate	<i>S. cerevisiae</i>	0.10 ± 0.01 s ⁻¹	[1] [5]
Myristoyl-CoA Binding (fast phase)	<i>S. cerevisiae</i>	3.2 × 10 ⁸ M ⁻¹ s ⁻¹	[1] [5]
Myristoyl-CoA Binding (slow phase)	<i>S. cerevisiae</i>	23 ± 2 s ⁻¹	[1] [5]
Peptide Substrate Binding	<i>S. cerevisiae</i>	2.1 ± 0.3 × 10 ⁶ M ⁻¹ s ⁻¹	[5]
Peptide Substrate Dissociation	<i>S. cerevisiae</i>	26 ± 15 s ⁻¹	[5]

Key Biological Functions Modulated by Myristoylation

The attachment of the hydrophobic myristoyl group imparts a crucial ability on proteins to interact with cellular membranes and other proteins, thereby regulating a wide range of biological processes.

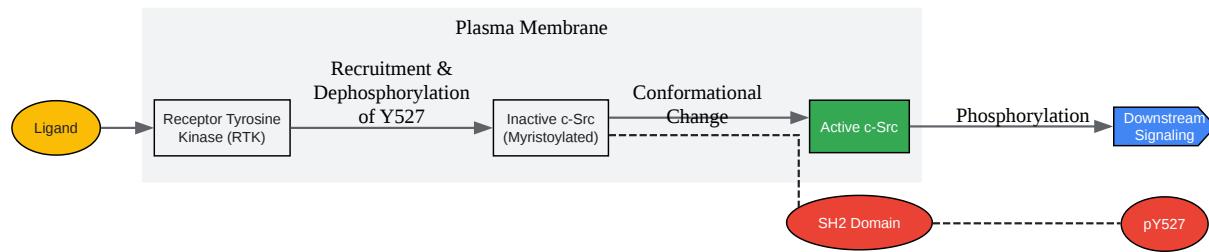
Membrane Targeting and Subcellular Localization

Myristoylation serves as a key signal for directing proteins to various cellular membranes, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus. The relatively weak hydrophobicity of the myristoyl group often requires a "second signal," such as palmitoylation or a polybasic region, for stable membrane association. This dual-signal mechanism allows for dynamic regulation of protein localization.

Signal Transduction

A vast number of proteins involved in signal transduction cascades are myristoylated. This modification is essential for their recruitment to the membrane, where they can interact with receptors, effectors, and other signaling molecules.

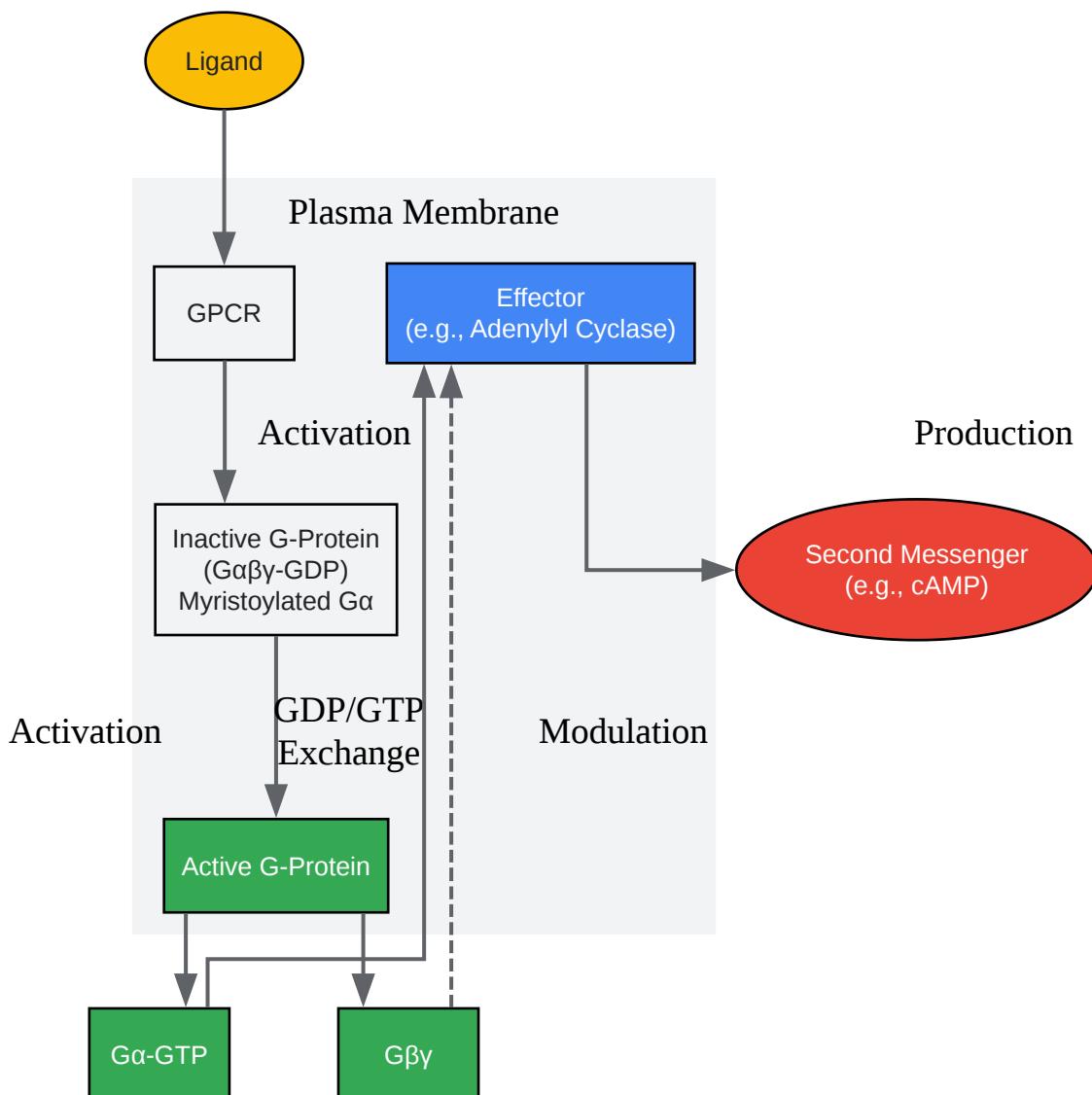
Src, a non-receptor tyrosine kinase, is a prototypical myristoylated protein. Its myristoylation is essential for membrane localization and subsequent activation, which plays a pivotal role in cell proliferation, differentiation, and migration.[6]

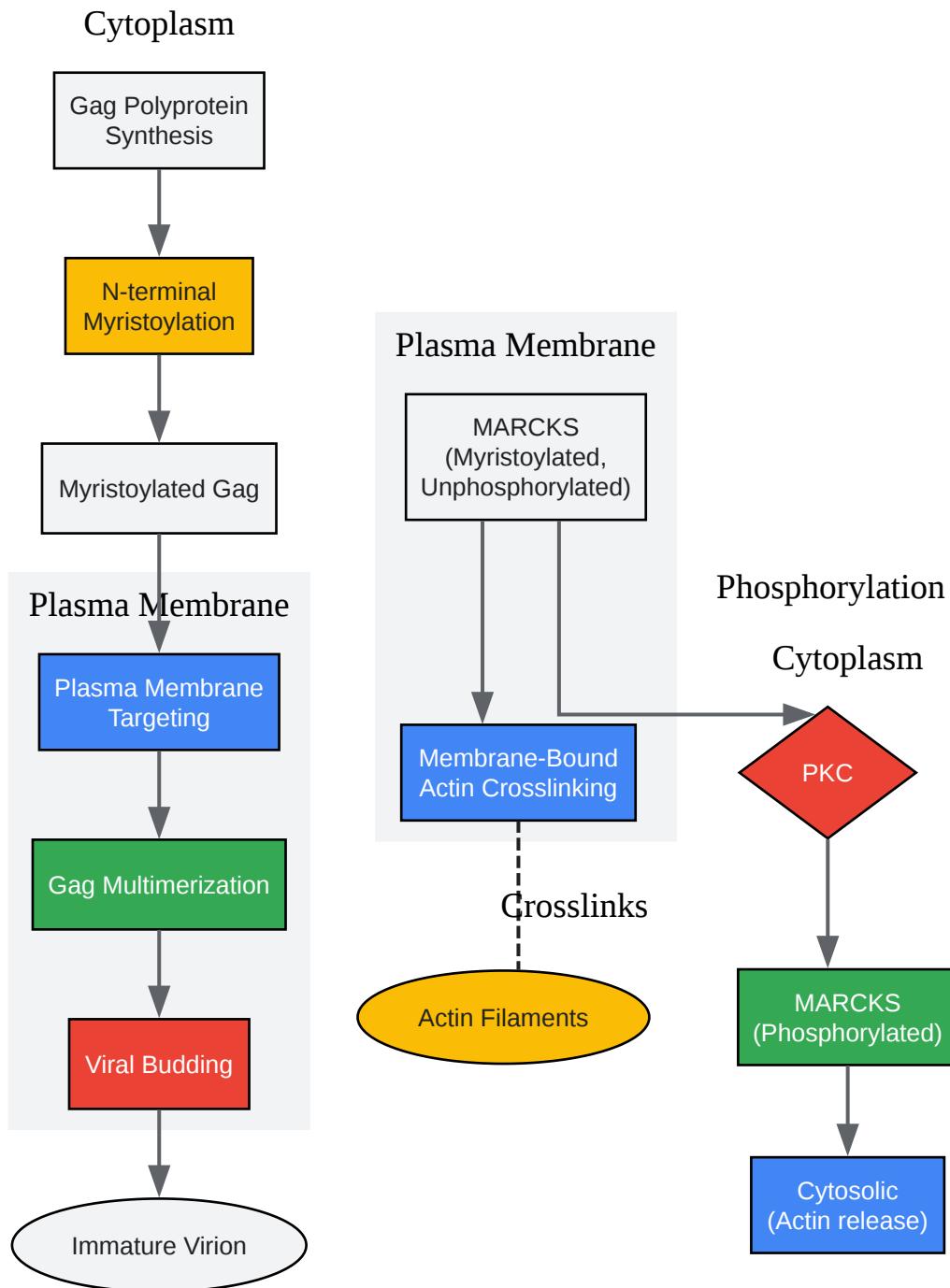


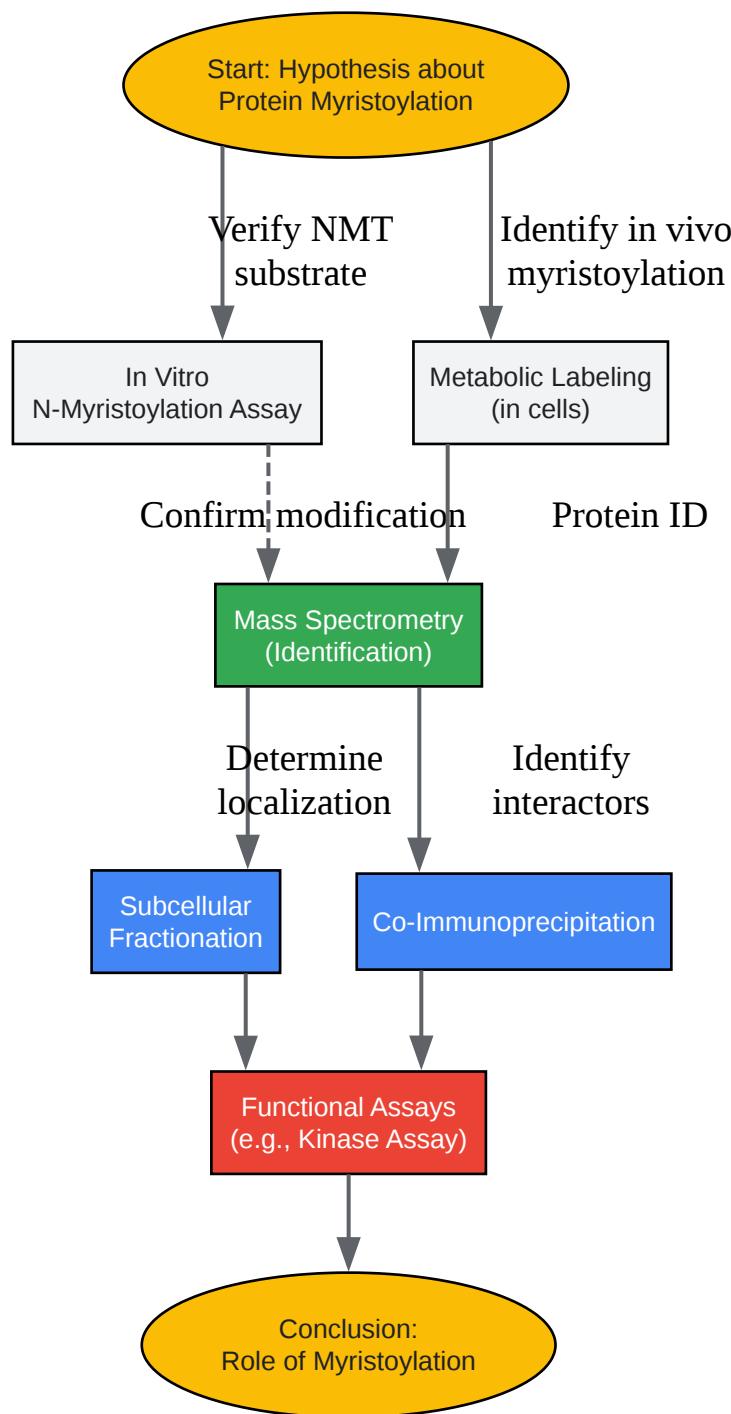
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Src Kinase Activation Pathway

The α -subunits of heterotrimeric G proteins are often myristoylated, which facilitates their interaction with G protein-coupled receptors (GPCRs) at the plasma membrane and the subsequent signal transduction cascade upon receptor activation.[\[7\]](#)







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